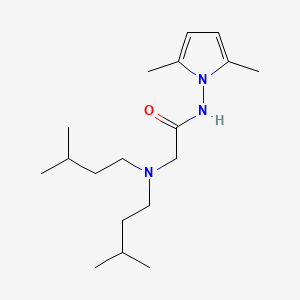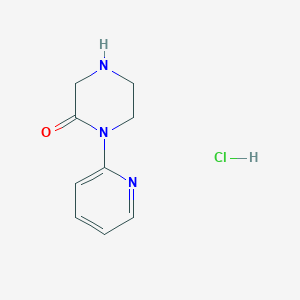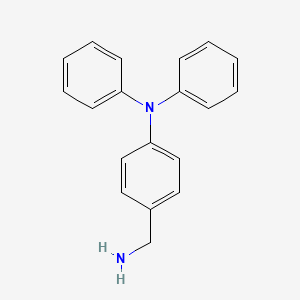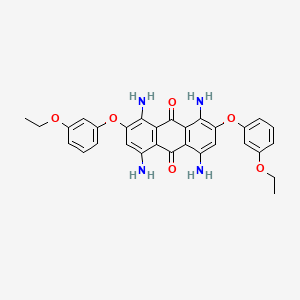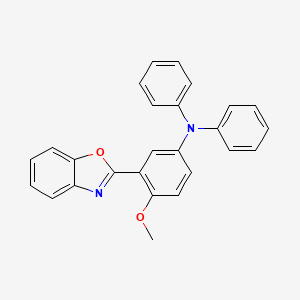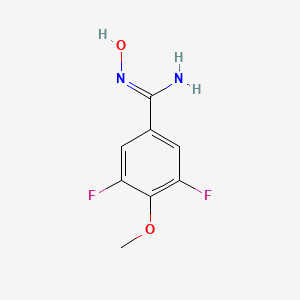
3,5-Difluoro-n'-hydroxy-4-methoxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is an aromatic organic compound with the chemical formula C8H8F2N2O2 and a molecular weight of 202.2 g/mol. It is a white to light yellow crystalline powder, soluble in dimethyl sulfoxide (DMSO), and sparingly soluble in methanol and ethanol. This compound is a carboximidamide derivative and has been reported to possess various biological activities, such as anticancer, antiviral, and antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide involves the reaction of 2,5-difluoroaniline with 4-methoxy-1,2-benzenediamine in the presence of a carboxylic acid derivative, such as methyl chloroformate or ethyl chloroformate. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反応の分析
Types of Reactions
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anticancer, antiviral, and antioxidant properties.
Medicine: Potential use in developing new drugs due to its biological activities.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
作用機序
The mechanism by which 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its anticancer activity may involve inducing apoptosis in cancer cells, while its antiviral activity may involve inhibiting viral replication.
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: An imidazolinone fluorophore used in biochemical studies.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Uniqueness
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity.
特性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC名 |
3,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
InChIキー |
UUULMAXFZFBMSV-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1F)/C(=N/O)/N)F |
正規SMILES |
COC1=C(C=C(C=C1F)C(=NO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


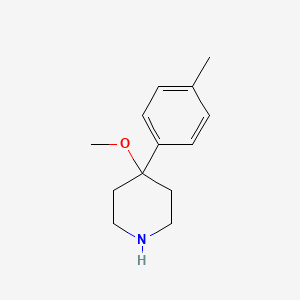
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)



